An In-depth Technical Guide to 1-Oxa-4-azaspiro[4.5]decane (CAS 177-04-8)
An In-depth Technical Guide to 1-Oxa-4-azaspiro[4.5]decane (CAS 177-04-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Spirocyclic Scaffold
The landscape of modern medicinal chemistry is perpetually in search of novel molecular architectures that offer unique three-dimensional diversity and favorable physicochemical properties. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and novel vectoral arrangements of functional groups, often leading to enhanced biological activity and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This guide provides a comprehensive technical overview of 1-Oxa-4-azaspiro[4.5]decane, a seemingly simple yet versatile heterocyclic scaffold with emerging significance in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are curated to provide not just a repository of data, but a logical and insightful narrative into the properties, synthesis, and potential applications of this intriguing molecule, with a particular focus on its utility for professionals in the pharmaceutical sciences.
Core Molecular Attributes of 1-Oxa-4-azaspiro[4.5]decane
1-Oxa-4-azaspiro[4.5]decane, identified by the CAS number 177-04-8, is a bicyclic heterocyclic compound featuring a unique spiro fusion of a cyclohexane and an oxazolidine ring. This structural arrangement bestows upon it a distinct stereochemical complexity and a specific spatial orientation of its heteroatoms, which are pivotal for its chemical reactivity and biological interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in synthetic and medicinal chemistry. The key properties of 1-Oxa-4-azaspiro[4.5]decane are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 177-04-8 | [1] |
| Molecular Formula | C₈H₁₅NO | [2][3][4] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow solid | [5] |
| Melting Point | 66-68 °C | [5] |
| Boiling Point | 203-204 °C | [5] |
| Density | 0.996 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4830 | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, dichloromethane, and diethylamide. | [5] |
| IUPAC Name | 1-oxa-4-azaspiro[4.5]decane | [1] |
| InChI | InChI=1S/C8H15NO/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | [1] |
| InChIKey | NCYYKVXOKJPSRU-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC2(CC1)NCCO2 | [1] |
Structural Representation
The chemical structure of 1-Oxa-4-azaspiro[4.5]decane is fundamental to its properties and reactivity. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms and the spirocyclic nature of the molecule.
Caption: Generalized workflow for the synthesis of 1-Oxa-4-azaspiro[4.5]decane.
Experimental Protocol (Representative)
Materials:
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Cyclohexanone
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Ethanolamine
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Toluene (or another suitable azeotroping solvent)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyclohexanone (1.0 equivalent) and toluene.
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Addition of Reagent: Add ethanolamine (1.0-1.2 equivalents) to the flask.
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Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap, driving the reaction to completion.
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Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete (typically when no more water is collected), allow the mixture to cool to room temperature.
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Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by vacuum distillation to yield 1-Oxa-4-azaspiro[4.5]decane as a clear oil or a low-melting solid.
Causality Behind Experimental Choices:
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Dean-Stark Trap: The use of a Dean-Stark trap is crucial. The removal of water, a byproduct of the condensation reaction, shifts the equilibrium towards the formation of the oxazolidine ring, thereby maximizing the yield.
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Solvent: Toluene is a common choice as it forms an azeotrope with water, facilitating its removal. Other non-polar solvents that form azeotropes with water can also be employed.
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Purification: Vacuum distillation is an effective method for purifying the product due to its relatively high boiling point.
Spectroscopic and Analytical Data
The unequivocal identification of 1-Oxa-4-azaspiro[4.5]decane relies on a combination of spectroscopic techniques. The following data has been compiled from publicly available spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific peak assignments require experimental data, typical chemical shift regions for the protons and carbons in this scaffold can be predicted. PubChem provides access to 13C NMR data for this compound. [1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1-Oxa-4-azaspiro[4.5]decane would be expected to show characteristic absorptions for C-O, C-N, and N-H bonds. PubChem indicates the availability of FTIR spectra for this compound. [1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The expected molecular ion peak for 1-Oxa-4-azaspiro[4.5]decane would be at m/z = 141.1154 (for the monoisotopic mass).
Safety and Handling
Proper handling of all chemical compounds is paramount in a research setting. Based on available safety data, 1-Oxa-4-azaspiro[4.5]decane should be handled with care.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Oxa-4-azaspiro[4.5]decane is classified with the following hazards:
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H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]
Recommended Precautions
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
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Ventilation: Use only in a well-ventilated area, such as a fume hood.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Applications in Research and Drug Development
While 1-Oxa-4-azaspiro[4.5]decane itself is primarily a building block, its derivatives have shown significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents.
Intermediate in Organic Synthesis
The 1-Oxa-4-azaspiro[4.5]decane core serves as a versatile intermediate for the synthesis of more complex molecules. Its secondary amine and the oxazolidine ring offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening. The compound can be used as a catalyst and a ligand in various organic reactions. [5]
Antitumor Activity of Derivatives
A significant area of research involving the 1-Oxa-4-azaspiro[4.5]decane scaffold is in the design and synthesis of novel anticancer agents. Specifically, derivatives such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have demonstrated potent antitumor activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa). [6] Mechanism of Action Insights:
The antitumor activity of certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives is believed to be linked to their nature as Michael acceptors. The conjugated dienone system can react with nucleophilic groups present in biological macromolecules, such as proteins and DNA, leading to cellular dysfunction and apoptosis in cancer cells. However, this reactivity also presents a challenge in terms of potential off-target effects and toxicity.
To address this, research has focused on modifying the core structure to modulate the reactivity of the Michael acceptor. This includes strategies like cyclopropanation to eliminate the α,β-unsaturated olefinic bond, thereby reducing non-specific reactivity while aiming to retain or enhance the desired antitumor effects. One study highlighted that a derivative, compound 7j (a 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one), arrests MDA-MB-231 cells in the G2/M phase of the cell cycle and induces apoptosis. [2] The following diagram illustrates the conceptual relationship between the core scaffold and its bioactive derivatives.
Caption: Logical progression from the core scaffold to its therapeutic application.
Conclusion and Future Perspectives
1-Oxa-4-azaspiro[4.5]decane represents a valuable and underexplored scaffold in the realm of chemical synthesis and drug discovery. Its straightforward, albeit not widely documented, synthesis and the demonstrated potent biological activity of its derivatives make it an attractive starting point for the development of new chemical entities. The insights into the antitumor mechanism of its dienone derivatives open avenues for the rational design of novel cancer therapeutics with potentially improved efficacy and reduced toxicity. For researchers and drug development professionals, the 1-Oxa-4-azaspiro[4.5]decane core offers a rich platform for innovation, with the potential to contribute to the next generation of therapeutic agents. Further exploration of its synthetic transformations and the biological activities of its derivatives is highly warranted.
References
- This document was synthesized from multiple sources and general chemical knowledge.
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PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Molecules, 27(11), 3529. Retrieved from [Link]
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Yang, Z., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459. Retrieved from [Link]
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Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-OXA-4-AZASPIRO[4.5]DECANE. Retrieved from [Link]
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ChemBK. (2024). 177-04-8. Retrieved from [Link]
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